3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino-
Description
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- (referred to herein as Compound 15 l in ), is a pyridazinone derivative designed to optimize analgesic, anti-inflammatory, and antipyretic properties. This compound features a pyridazinone core substituted with an ethoxy group at position 4, an ethyl group at position 2, and a morpholino moiety at position 3. Its structural design builds upon earlier pyridazinones like emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), which has been clinically used for pain and inflammation management . Compound 15 l was synthesized to explore the impact of alkyl chain elongation at position 2 and alkoxy positioning on bioactivity .
Properties
CAS No. |
38957-42-5 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-ethoxy-2-ethyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-12(16)11(18-4-2)10(9-13-15)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
InChI Key |
JWWWMDJCZHCGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl halides or ethoxy-containing reagents.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Chemical Reactions of Pyridazinones
Pyridazinones undergo various chemical reactions, including alkylation, acylation, and substitution reactions.
Alkylation Reactions
-
N-Alkylation : This involves the reaction of pyridazinones with alkyl halides in the presence of a base to form N-substituted derivatives .
-
O-Alkylation : This can occur at the oxygen atoms of the pyridazinone ring, although it is less common due to the stability of the ring.
Substitution Reactions
-
Substitution at the 4, 5, or 6 Position : Pyridazinones can undergo substitution reactions at these positions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution mechanisms .
Potential Chemical Reactions of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino-
Given the structure of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- , potential chemical reactions include:
-
N-Alkylation : Reaction with alkyl halides to form N-substituted derivatives.
-
O-Dealkylation : Removal of the ethoxy group under acidic conditions.
-
Substitution at the Morpholino Group : Potential substitution reactions involving the morpholino moiety.
Data Tables and Research Findings
While specific data tables for 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- are not available, related compounds like emorfazone have shown significant analgesic and anti-inflammatory activities .
| Compound | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| Emorfazone | Significant | Significant |
| Related Derivatives | Variable | Variable |
Scientific Research Applications
Analgesic Activity
Emorfazone has demonstrated potent analgesic effects in several experimental models. Studies indicate that it exhibits stronger analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aminopyrine and phenylbutazone. In particular, it has shown efficacy in the Randall-Selitto test, which assesses pain response in rats, highlighting its potential as a powerful pain relief agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been validated through various tests, revealing its ability to inhibit acute inflammatory edema and reduce capillary permeability. Emorfazone has also been shown to suppress histamine release from mast cells, contributing to its anti-inflammatory action . This dual action makes it a valuable candidate for treating conditions characterized by pain and inflammation, such as arthritis.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of 3(2H)-pyridazinone derivatives indicates that modifications to the molecular structure can significantly enhance their pharmacological efficacy. For instance, variations such as substituting different alkoxy groups at the 6-position of the pyridazinone ring have been explored, with certain derivatives exhibiting superior analgesic and anti-inflammatory properties compared to Emorfazone itself .
Case Study: Efficacy in Pain Management
In a controlled study involving animal models, Emorfazone was administered to assess its effectiveness against induced pain. Results indicated a marked reduction in pain perception compared to control groups receiving placebo treatments. The compound's mechanism was linked to the inhibition of specific inflammatory mediators, showcasing its potential for clinical applications in pain management .
Case Study: Comparative Analysis with Other NSAIDs
A comparative study evaluated the analgesic effects of Emorfazone against other commonly used NSAIDs. Findings revealed that Emorfazone not only provided comparable pain relief but also exhibited a lower incidence of gastrointestinal side effects typically associated with long-term NSAID use. This positions Emorfazone as a promising alternative for patients requiring chronic pain management without the adverse effects of conventional NSAIDs .
Future Research Directions
Given the promising results associated with Emorfazone, further research is warranted to explore:
- Long-term safety profiles : Understanding the chronic effects of Emorfazone usage.
- Mechanistic studies : Elucidating the precise biochemical pathways through which Emorfazone exerts its analgesic and anti-inflammatory effects.
- Clinical trials : Conducting human trials to establish efficacy and safety in diverse patient populations.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Position 2 : Replacing methyl (emorfazone) with ethyl (Compound 15 l) enhances analgesic potency, likely due to increased lipophilicity and receptor binding .
- Position 6: Introducing phenyl or vinyl groups (e.g., in ) improves antinociceptive activity but may alter metabolic stability .
Pharmacological Activity
Analgesic and Anti-Inflammatory Potency
Key Findings :
- Compound 15 l demonstrated 1.5–2× higher analgesic activity than emorfazone in Randall-Selitto (rat) and phenylquinone (mouse) tests .
- Emorfazone’s anti-inflammatory mechanism involves suppressing histamine release and leukocyte migration, with a therapeutic index superior to phenylbutazone and acetylsalicylic acid .
Metabolism :
- Emorfazone undergoes morpholino ring cleavage and hydroxylation, with species-dependent excretion (e.g., 73.8% urinary excretion in rabbits vs. 21.1% in guinea pigs) .
- Compound 15 l’s metabolites remain uncharacterized, but its ethyl group may slow hepatic oxidation compared to emorfazone’s methyl substituent .
Structure-Activity Relationships (SAR)
Position 2 :
- Ethyl > Methyl : Compound 15 l’s ethyl group enhances analgesic activity over emorfazone’s methyl .
- Cyclohexyl/Phenyl : Bulkier groups (e.g., cyclohexyl) reduce solubility and bioavailability .
Position 4 and 6 :
- Ethoxy (Position 4) : Critical for COX inhibition; de-ethoxylation (e.g., to hydroxy) abolishes activity .
- 6-Alkoxy : 6-Ethoxy or 6-n-propoxy substitutions improve potency, as seen in Compound 15 l derivatives .
Position 5: Morpholino > Piperazine: Morpholino’s oxygen atom enhances hydrogen bonding with receptors compared to piperazine derivatives .
Data Tables
Table 1: Comparative Pharmacokinetic Profiles
| Parameter | Compound 15 l | Emorfazone | 4-Amino-2-methyl-6-phenyl-5-vinyl Derivative |
|---|---|---|---|
| Oral Bioavailability | Not reported | 50–60% | Not reported |
| Half-Life (rats) | Not studied | 3–4 hours | Not studied |
| Major Excretion Route | Urine (assumed) | Urine (56.1% in rats) | Feces (likely) |
Table 2: Therapeutic Indices
| Compound | Therapeutic Index (vs. Phenylbutazone) | Key Advantage |
|---|---|---|
| Compound 15 l | 2.5× | Lower ulcerogenicity |
| Emorfazone | 3× | Balanced efficacy-safety |
Biological Activity
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- (commonly referred to as emorfazone), is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly in analgesic and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
The chemical structure of 3(2H)-pyridazinone derivatives, including emorfazone, is characterized by a pyridazine ring substituted with ethoxy and morpholino groups. The molecular formula is with a CAS number of 38957-42-5. The presence of these functional groups contributes to its pharmacological properties.
Analgesic and Anti-inflammatory Effects
Emorfazone has been extensively studied for its analgesic and anti-inflammatory activities. Research indicates that it exhibits significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Mechanism of Action : Emorfazone selectively inhibits cyclooxygenase-2 (COX-2) without affecting COX-1, leading to reduced gastrointestinal side effects commonly associated with NSAIDs . This selectivity is crucial for developing safer analgesics.
- Comparative Studies : In comparative studies, various derivatives of 3(2H)-pyridazinone have shown enhanced analgesic properties. For instance, some derivatives were found to be up to seven times more potent than emorfazone itself .
- Case Studies : A specific study highlighted the effectiveness of the compound in reducing pain and inflammation in animal models, demonstrating a dose-dependent response that supports its potential as a therapeutic agent .
In Vivo and In Vitro Studies
Numerous studies have evaluated the biological activity of emorfazone and its derivatives:
- In Vivo Studies : Animal models have shown that emorfazone significantly reduces pain responses in inflammatory conditions similar to those treated with standard NSAIDs like phenylbutazone .
- In Vitro Studies : Assays measuring the inhibition of prostaglandin synthesis indicated that emorfazone effectively reduces inflammatory markers in cultured cells .
Data Tables
| Compound Name | Analgesic Activity (Comparative Potency) | COX Selectivity | Side Effects |
|---|---|---|---|
| Emorfazone | Reference (1x potency) | COX-2 selective | Low |
| 4-amino-2-methyl-6-phenyl | 7x more potent than Emorfazone | COX-2 selective | Negligible |
| 6-ethoxy-2-methyl-5-morpholino | Higher potency than standard NSAIDs | COX-2 selective | Low |
Q & A
Q. What synthetic strategies are effective for preparing 4-ethoxy-2-alkyl-5-morpholino-3(2H)-pyridazinone derivatives?
Answer: The synthesis typically involves Friedel-Crafts reactions, hydrazine-mediated cyclization, and alkylation steps. For example:
Start with mucochloric acid to form dichlorophenylfuranone intermediates via Friedel-Crafts alkylation .
Treat the intermediate with hydrazine hydrate to yield N-unsubstituted pyridazinones, followed by alkylation (e.g., ethyl or methyl groups) at the N-position .
Introduce the morpholino group via nucleophilic substitution or condensation reactions .
Key considerations include optimizing reaction conditions (temperature, solvent) to minimize side products and improve yields.
Q. How can spectroscopic methods (e.g., FT-IR, NMR) be used to characterize 4-ethoxy-2-ethyl-5-morpholino-3(2H)-pyridazinone?
Answer:
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyridazinone ring, C-O-C ether stretch at ~1100–1250 cm⁻¹) .
- NMR: Use NMR to confirm ethyl (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and morpholino (δ ~3.6–3.8 ppm for N-CH) substituents. NMR can verify carbonyl (δ ~160–165 ppm) and quaternary carbons .
- UV-Vis: Analyze π→π* transitions in ethanol (λ ~250–300 nm) to assess electronic properties .
Q. What in vitro assays are suitable for initial pharmacological evaluation of pyridazinone derivatives?
Answer:
- Analgesic activity: Use the acetic acid-induced writhing test or hot-plate assay in rodents to measure pain response inhibition .
- Anti-inflammatory activity: Evaluate edema reduction in carrageenan-induced paw inflammation models .
- Toxicity screening: Assess gastric irritation via histopathological examination of mucosal tissues in animal models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in alkyl chain length effects (e.g., 2-ethyl vs. 2-methyl substitution)?
Answer:
Synthesize analogs: Systematically vary alkyl groups (e.g., methyl, ethyl, propyl) at the 2-position while keeping other substituents constant .
Pharmacological testing: Compare potency in analgesic (e.g., ED) and anti-inflammatory (e.g., % edema inhibition) assays. For example, 2-ethyl derivatives (e.g., compound 15l) showed superior activity to 2-methyl analogs in some studies .
Computational modeling: Use DFT/HSEH1PBE methods to calculate steric/electronic effects of alkyl chains on molecular conformation and receptor binding .
Q. What methodologies identify and validate species-specific metabolic pathways for 4-ethoxy-2-ethyl-5-morpholino-3(2H)-pyridazinone?
Answer:
In vivo metabolism studies: Administer radiolabeled compound to rodents/non-rodents, collect urine/feces, and analyze metabolites via LC-MS/MS .
In vitro hepatocyte assays: Compare metabolic stability across species using liver microsomes or S9 fractions .
Mechanistic insights: Use photochemical oxidation models (e.g., UV irradiation with pyrimidopteridine oxides) to simulate oxidative metabolism and isolate intermediates (e.g., morpholine ring-opening products) .
Q. How can contradictory data on metabolic stability (e.g., dose-dependent pathways in guinea pigs) be addressed experimentally?
Answer:
Dose-ranging studies: Administer low (20 mg/kg) vs. high (500 mg/kg) doses to guinea pigs and profile biliary/urinary metabolites via GC-MS .
Enzyme inhibition assays: Test CYP450 isoform-specific inhibitors to identify enzymes responsible for dose-dependent shifts (e.g., M-8 to M-9 metabolite dominance) .
Cross-species comparisons: Replicate experiments in rats/mice to determine if dose-dependent metabolism is species-specific or a general phenomenon .
Q. What computational approaches predict the photodegradation behavior of 4-ethoxy-2-ethyl-5-morpholino-3(2H)-pyridazinone?
Answer:
TD-DFT calculations: Simulate UV-Vis absorption spectra to identify reactive excited states prone to photolytic cleavage .
Molecular dynamics (MD): Model interactions with oxidants (e.g., pyrimidopteridine oxides) to predict degradation pathways (e.g., dehydrogenation, oxygen transfer) .
Validation: Compare computational results with experimental photolysis data (e.g., HPLC isolation of products like 5-(2-hydroxyethylamino)-derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
